Isobutyryl-D-proline

peptide conformation X‑ray crystallography β‑turn design

Isobutyryl-D-proline (CAS 59785-69-2; (R)-1-isobutyrylpyrrolidine-2-carboxylic acid) is a non-proteinogenic, N-acylated D-proline derivative belonging to the class of chiral secondary amino acid building blocks. It features a pyrrolidine ring with an isobutyryl substituent at the nitrogen atom, making it the D‑enantiomeric counterpart of isobutyryl-L-proline (CAS 23500-15-4).

Molecular Formula C9H15NO3
Molecular Weight 185.22 g/mol
Cat. No. B12978377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsobutyryl-D-proline
Molecular FormulaC9H15NO3
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESCC(C)C(=O)N1CCCC1C(=O)O
InChIInChI=1S/C9H15NO3/c1-6(2)8(11)10-5-3-4-7(10)9(12)13/h6-7H,3-5H2,1-2H3,(H,12,13)/t7-/m1/s1
InChIKeyWKQUFVTUGGLNNO-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isobutyryl-D-proline: Chiral Building Block for Stereoselective Synthesis and Pharmacopoeial Reference Standards


Isobutyryl-D-proline (CAS 59785-69-2; (R)-1-isobutyrylpyrrolidine-2-carboxylic acid) is a non-proteinogenic, N-acylated D-proline derivative belonging to the class of chiral secondary amino acid building blocks . It features a pyrrolidine ring with an isobutyryl substituent at the nitrogen atom, making it the D‑enantiomeric counterpart of isobutyryl-L-proline (CAS 23500-15-4). The compound is formally designated as Captopril Impurity 35 in pharmacopoeial monographs and serves as a reference standard in chiral purity analysis of captopril-related substances [1]. Its stereochemical configuration confers distinct conformational preferences in peptide sequences compared to the L‑enantiomer or other N‑acyl proline analogs, which directly impacts procurement decisions in medicinal chemistry and quality control laboratories [2].

Why Isobutyryl-D-proline Cannot Be Replaced by Generic N‑Acyl Proline Analogs


Isobutyryl-D-proline is not chemically interchangeable with its L‑enantiomer, other N‑acyl-D-prolines (e.g., N‑acetyl, N‑propionyl, N‑n‑butyryl), or unsubstituted D‑proline. Three factors prevent generic substitution. First, the chiral sense (D vs. L) dictates opposite conformational folding in peptide chains: an isobutyryl-D-Pro residue enforces a type‑I′ β‑bend, whereas the corresponding L‑Pro sequence adopts a semi‑extended poly(Pro) II conformation [1]. Second, the branched isobutyryl acyl group alters amide bond rotamer populations and CD spectral signatures relative to linear (n‑butyryl, acetyl) or bulkier (pivaloyl) N‑acyl analogs [2]. Third, the isobutyryl moiety uniquely enables industrial resolution by preferential crystallization in acetone—a property shared only with N‑monochloroacetyl and N‑n‑butyryl prolines among tested N‑acyl derivatives—but with distinct solubility and crystallization kinetics that demand different process parameters [3]. These quantitative differences are detailed below.

Quantitative Differentiation Evidence for Isobutyryl-D-proline vs. Closest Analogs


Conformational Folding Divergence: Type‑I′ β‑Bend vs. Semi‑Extended Poly(Pro) II

X‑ray crystallography directly demonstrates that an isobutyryl‑D‑Pro residue forces a type‑I′ β‑bend conformation, whereas the reference L‑Pro sequence (N‑acetyl‑L‑Pro‑L‑Ala) adopts the semi‑extended poly(Pro) II conformation [1]. This represents a fundamental structural dichotomy relevant to peptidomimetic design.

peptide conformation X‑ray crystallography β‑turn design

Chiral Resolution Efficiency: Isobutyryl vs. n‑Butyryl Proline Derivatives

The optical resolution of N‑isobutyryl‑DL‑proline proceeds with fundamentally different kinetics and yield than the n‑butyryl analog. Under optimized preferential crystallization, N‑n‑butyryl‑L‑proline is obtained at ~14% net yield per single operation from the racemate in water [1]. In contrast, N‑isobutyryl‑DL‑proline requires acetone as solvent and a non‑stirring, inoculation‑induced slow crystallization protocol; resolution under standard stirring conditions fails entirely [2]. In one documented run, only 0.37 g of N‑isobutyryl‑L‑proline was isolated from 10.9 g of racemate (~3.4% yield) [1], underscoring the demanding resolution behavior.

chiral resolution preferential crystallization process chemistry

Melting Point and Optical Rotation: Isobutyryl‑D‑proline vs. Isobutyryl‑L‑proline

Isobutyryl‑D‑proline and isobutyryl‑L‑proline are enantiomers with identical elemental composition but opposite optical rotation and distinct melting points as pure enantiomers vs. the racemate. The pure L‑enantiomer melts at 123–124 °C with [α]D −104° (c=1, water) [1], while the racemic DL‑mixture melts lower at 85–86 °C [1]. By enantiomeric symmetry, the D‑form is expected to exhibit [α]D ≈ +104° (c=1, water), providing a clear analytical handle for identity and chiral purity verification.

enantiomeric purity physicochemical characterization pharmacopoeial analysis

Acyl Group Effect on Amide Bond Rotamer Populations: Isobutyroyl vs. Acetyl, Pivaloyl, and Benzoyl

A systematic NMR and CD study of five N‑acyl‑L‑prolines reveals that the isobutyroyl substituent produces a distinct S‑trans/S‑cis rotamer ratio and CD spectral pattern compared to other acyl groups [1]. While N‑acetyl‑L‑proline exhibits both S‑trans and S‑cis conformers at room temperature (S‑trans predominant), and N‑pivaloyl‑L‑proline is locked exclusively in the S‑trans form due to steric bulk, the isobutyroyl derivative occupies an intermediate conformational space with unique n→π* CD signatures of opposite sign for the two isomeric forms [1].

amide conformation circular dichroism N‑acyl proline NMR

Pharmacopoeial Designation as Captopril Impurity 35: D‑Enantiomer Specificity

Isobutyryl‑D‑proline (CAS 59785-69-2) is specifically designated as Captopril Impurity 35, distinct from isobutyryl‑L‑proline (CAS 23500-15-4) which is classified as Captopril EP Impurity E [1]. This dual impurity classification under the European Pharmacopoeia framework means that analytical laboratories quantifying captopril purity must separately resolve and quantify both enantiomeric N‑isobutyrylproline impurities, each requiring its own authenticated reference standard with documented chiral purity.

pharmaceutical impurity captopril analysis chiral reference standard

High-Value Application Scenarios for Isobutyryl-D-proline Based on Quantitative Evidence


Peptidomimetic Design Requiring a Type‑I′ β‑Turn Nucleating D‑Proline Residue

When designing β‑hairpin peptides, cyclic peptide scaffolds, or protease‑resistant peptidomimetics, the isobutyryl‑D‑proline residue provides a predictable type‑I′ β‑bend conformation as proven by X‑ray crystallography [1]. This is structurally impossible with the L‑enantiomer, which adopts a semi‑extended poly(Pro) II fold. The N‑isobutyryl protection further offers intermediate steric constraint—more restrictive than acetyl but less than pivaloyl—allowing tunable backbone rigidity without complete loss of conformational flexibility, as established by NMR/CD studies [2]. Procurement of the D‑enantiomer specifically enables access to this unique conformational space.

Chiral Reference Standard for Captopril Impurity Profiling (Regulatory QC)

Pharmaceutical quality control laboratories performing captopril analysis under EP/USP monographs must separately quantify isobutyryl‑D‑proline (Captopril Impurity 35) and isobutyryl‑L‑proline (Captopril EP Impurity E) . Each enantiomer requires a distinct authenticated reference standard due to their opposite absolute configuration. The melting point depression of >35 °C between pure enantiomer (~123–124 °C) and racemate (85–86 °C) provides a sensitive thermal identity check, while the large specific rotation magnitude (±104°) enables polarimetric chiral purity verification [3].

Stereoselective Synthesis of D‑Configured Proline‑Containing Drug Candidates

Isobutyryl‑D‑proline serves as a protected chiral building block where the D‑configuration is required for target binding. Starting from D‑proline, N‑isobutyrylation proceeds under standard acylation conditions analogous to the established 96%‑yield protocol for the L‑form . The isobutyryl group remains removable via acid hydrolysis (2 N HCl, 105 °C, 4–5 h) to regenerate free D‑proline without racemization [3]. The D‑enantiomer is specifically required when the target molecule's pharmacophore demands a D‑configured proline, as in certain ACE inhibitor analogs and didemnin‑derived antitumor depsipeptides where D‑Pro substitution alters potency and metabolic stability [4].

Method Development for Chiral Chromatographic Separation of N‑Acyl Proline Enantiomers

The distinct physicochemical properties of isobutyryl‑D‑proline vs. isobutyryl‑L‑proline—opposite optical rotation (+104° vs. −104°) and different retention behavior on chiral stationary phases—make this enantiomer pair valuable for developing and validating chiral HPLC or SFC methods [3]. The documented resolution challenge of the DL‑mixture (successful only under non‑stirring, inoculation‑induced crystallization in acetone) [5] further highlights the need for authenticated, single‑enantiomer reference materials to calibrate chromatographic systems where baseline separation of these enantiomers is analytically critical.

Quote Request

Request a Quote for Isobutyryl-D-proline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.